molecular formula C11H14N2O B2527631 N-(4-aminophenyl)-N-methylcyclopropanecarboxamide CAS No. 1092305-17-3

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide

Cat. No. B2527631
CAS RN: 1092305-17-3
M. Wt: 190.246
InChI Key: KMMDFRQPJNHPJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various aromatic polyamides and cyclopropanecarboxamide derivatives has been reported in the literature. For instance, polyamides were synthesized through direct polycondensation of 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane with different dicarboxylic acids, resulting in polymers with high thermal stability and good solubility in organic solvents . Similarly, cyclopropanecarboxamide derivatives with potential antiproliferative activity against cancer cell lines were synthesized by condensation reactions involving isocyanates and amines, followed by cyclization with hydrazine hydrate . Additionally, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were prepared and characterized, with the crystal structure of one derivative being determined .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various techniques. The crystal structures of several cyclopropanecarboxamide derivatives were determined, revealing the spatial arrangement of the molecules and the presence of distinct functional groups that may contribute to their biological activity . The crystal structure of an N-(arylcarbamothioyl)cyclohexanecarboxamide derivative was also reported, showing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include condensation and cyclization steps. The condensation reactions are crucial for forming the amide bonds in both the polyamides and the cyclopropanecarboxamide derivatives. Cyclization reactions, particularly with hydrazine hydrate, are essential for the formation of the indazole ring system observed in the cyclopropanecarboxamide derivatives . These reactions are fundamental for constructing the complex molecular architectures of the synthesized compounds.

Physical and Chemical Properties Analysis

The synthesized polyamides displayed a range of physical properties, including inherent viscosities, molecular weights, glass-transition temperatures, melting temperatures, and mechanical properties such as tensile strength, modulus of elasticity, and elongation at break. These properties varied depending on the repeating unit structure of the polymers . The cyclopropanecarboxamide derivatives and N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were characterized by elemental analyses, IR spectroscopy, and NMR spectroscopy, providing insights into their chemical properties . The antiproliferative activity of the cyclopropanecarboxamide derivatives against cancer cell lines suggests potential applications in medicinal chemistry .

Scientific Research Applications

  • Histone Deacetylase Inhibition and Anticancer Properties :

    • N-(4-aminophenyl)-N-methylcyclopropanecarboxamide derivatives have been found to inhibit histone deacetylases, showing promise in cancer therapy. These compounds inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. They exhibit significant antitumor activity in vivo, indicating potential as anticancer drugs (Zhou et al., 2008).
  • Chemoselective N-benzoylation in Organic Synthesis :

    • These compounds are involved in chemoselective N-benzoylation reactions. They are used to synthesize biologically active benzamides, which are significant in pharmaceutical chemistry (Singh et al., 2017).
  • Antimicrobial Properties :

    • Certain derivatives exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests their potential in developing new antimicrobial agents (Ghorab et al., 2017).
  • Antiproliferative Activity Against Cancer Cell Lines :

    • Synthesized derivatives of N-(4-aminophenyl)-N-methylcyclopropanecarboxamide have shown significant inhibitory activity against cancer cell lines, suggesting their potential use in cancer therapy (Lu et al., 2021).
  • Synthesis of Hyperbranched Polymers for Gas Separation :

    • These compounds are used in synthesizing hyperbranched polyimides, which have applications in gas separation. This includes the development of new materials with improved performance in industrial gas separation processes (Fang et al., 2000).
  • Synthesis of Liquid Crystals and Electrofluorescent Materials :

    • Derivatives are employed in the synthesis of liquid crystals and electrofluorescent materials, indicating their use in advanced materials science, particularly in the field of display technologies and optoelectronics (Ong et al., 2018), (Sun et al., 2015).
  • Antioxidant Potential and Electrochemical Study :

    • Studies on the electrochemical oxidation of amino-substituted benzamides, including N-(4-aminophenyl)-N-methylcyclopropanecarboxamide derivatives, help understand their antioxidant properties and potential therapeutic applications (Jovanović et al., 2020).
  • Synthesis of N-, S,N-, and Se,N-Heterocycles :

    • These compounds are utilized in the synthesis of a variety of heterocyclic compounds, which are important in medicinal chemistry for the development of new therapeutic agents (Dotsenko et al., 2019).
  • Development of Aromatic Polyamides with Electrochromic Properties :

Safety And Hazards

As with any chemical compound, handling “N-(4-aminophenyl)-N-methylcyclopropanecarboxamide” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMDFRQPJNHPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-N-methylcyclopropanecarboxamide

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